molecular formula C11H14N2O2 B2595072 3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one CAS No. 2199971-62-3

3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one

Cat. No.: B2595072
CAS No.: 2199971-62-3
M. Wt: 206.245
InChI Key: VFVONYXIXXNNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one typically involves the reaction of 3-methylpyridine with piperidin-2-one under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidin-2-one, followed by the addition of 3-methylpyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can result in a variety of functionalized piperidine or pyridine derivatives .

Scientific Research Applications

3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring and a pyridine ring makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(3-methylpyridin-2-yl)oxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-4-2-7-13-11(8)15-9-5-3-6-12-10(9)14/h2,4,7,9H,3,5-6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVONYXIXXNNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2CCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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